molecular formula C16H18O2 B1183058 1,1-Diphenyl-2,3-butanediol

1,1-Diphenyl-2,3-butanediol

Cat. No.: B1183058
M. Wt: 242.318
InChI Key: UBXVULCUJFPOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Vicinal and Geminal Diols in Complex Molecule Synthesis

Vicinal diols, or glycols, feature hydroxyl groups on adjacent carbon atoms. wikipedia.orgbartleby.com This arrangement is a common motif in many natural products, including carbohydrates and polyketides, making them crucial intermediates in the synthesis of these complex molecules. nih.gov The stereochemistry of vicinal diols is of particular importance, as the spatial orientation of the hydroxyl groups can dictate the outcome of subsequent reactions. Methods like the Sharpless asymmetric dihydroxylation allow for the enantioselective synthesis of chiral diols from alkenes. wikipedia.orgnih.gov

Geminal diols, on the other hand, have two hydroxyl groups attached to the same carbon atom. wikipedia.orgwikipedia.org They are often considered as hydrates of aldehydes or ketones and can be unstable, readily converting to the corresponding carbonyl compound by losing a water molecule. wikipedia.org However, certain gem-diols are stable and serve as important building blocks in organic synthesis and can be used as protecting groups for carbonyls. pageplace.denih.gov

Contextualization of 1,1-Diarylbutanediols in Contemporary Organic Chemistry

The 1,1-diarylbutanediol scaffold, exemplified by 1,1-Diphenyl-2,3-butanediol, introduces significant steric bulk and electronic effects due to the presence of two phenyl groups on a single carbon. This structural feature can influence the reactivity of the diol and the stereochemical outcome of its reactions. These compounds are valuable in mechanistic studies and as precursors to other complex molecules. For instance, the related 1,1-diphenyl-1,4-butanediol is recognized for its potential as a chiral building block in organic synthesis. cymitquimica.com

Overview of Research Paradigms for Novel Diol Architectures

The development of novel diol architectures is a vibrant area of research. researchgate.netrsc.org Scientists are exploring new synthetic methods to create diols with specific stereochemistry and functionalities. unibo.it This includes the use of organocatalysis to achieve asymmetric synthesis and the design of diol-based monomers for the creation of advanced polymers and thermosets. rsc.orgunibo.it Furthermore, diol-functionalized materials are being investigated for applications such as boron removal from water, highlighting the diverse utility of these compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O2

Molecular Weight

242.318

IUPAC Name

1,1-diphenylbutane-2,3-diol

InChI

InChI=1S/C16H18O2/c1-12(17)16(18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-18H,1H3

InChI Key

UBXVULCUJFPOFQ-UHFFFAOYSA-N

SMILES

CC(C(C(C1=CC=CC=C1)C2=CC=CC=C2)O)O

Origin of Product

United States

Synthetic Methodologies for 1,1 Diphenyl 2,3 Butanediol

Strategies for Carbon-Carbon Bond Formation in 1,1-Diphenyl Systems

The synthesis of the 1,1-diphenyl motif is a critical first step in the generation of the target compound. This structural feature is most commonly accessed through nucleophilic addition to a carbonyl group.

Accessing the 1,1-Diphenyl Motif

The Grignard reaction stands as a cornerstone for the formation of the 1,1-diphenyl carbinol moiety. nih.gov This reaction involves the nucleophilic addition of an organomagnesium halide to a ketone or aldehyde. mdpi.com For the synthesis of a 1,1-diphenyl substituted carbon center, a common strategy is the reaction of a ketone with a phenyl Grignard reagent. In the context of 1,1-Diphenyl-2,3-butanediol, a plausible retrosynthetic disconnection points to a precursor such as 1-hydroxy-2-butanone. The addition of two equivalents of a phenyl Grignard reagent, like phenylmagnesium bromide, to a β-hydroxy ester or a protected β-hydroxy ketone could potentially yield the desired 1,1-diphenyl arrangement.

A related approach is the Barbier reaction, which generates the organometallic species in situ with the carbonyl substrate. chegg.com This one-pot reaction can be advantageous due to its tolerance of certain functional groups and reaction conditions. chegg.com The reaction of an appropriate halide with a metal such as magnesium, zinc, or indium in the presence of a suitable carbonyl precursor would facilitate the formation of the carbon-carbon bonds necessary to create the 1,1-diphenyl structure. chegg.com

Table 1: Illustrative Grignard Reactions for Aryl Carbinol Synthesis

Carbonyl Substrate Grignard Reagent Product Reference
2-Butanone Phenylmagnesium bromide 2-Phenyl-2-butanol wikipedia.org
Acetone (B3395972) Phenylmagnesium bromide 2-Phenyl-2-propanol N/A
Benzaldehyde Phenylmagnesium bromide Diphenylmethanol N/A
Acetophenone (B1666503) Phenylmagnesium bromide 1,1-Diphenylethanol N/A

Regioselective Introduction of Hydroxyl Groups

The regioselective introduction of hydroxyl groups is intrinsically linked to the chosen synthetic strategy. In a Grignard-based approach starting from a pre-functionalized molecule like a hydroxyketone, the positions of the hydroxyl groups are predetermined by the starting material. For instance, using 1-hydroxy-2-butanone as a precursor for a Grignard reaction with phenylmagnesium bromide would theoretically place the hydroxyl groups at the C2 and C3 positions after the initial formation of the 1,1-diphenyl-2-hydroxy-3-one intermediate and subsequent reduction.

Alternatively, strategies involving the hydroxylation of a pre-formed alkene, such as 1,1-diphenyl-2-butene, would necessitate a regioselective oxidation. However, direct hydroxylation of an unactivated C-H bond is a significant challenge in synthetic chemistry. Biocatalytic approaches using cytochrome P450 enzymes have shown promise in the regioselective hydroxylation of alkanes, though their application to a specific substrate like a diphenylalkane would require dedicated research. organic-chemistry.orgrsc.org

Approaches for Vicinal Diol Synthesis at the 2,3-Positions

The formation of the vicinal diol at the C2 and C3 positions is another key transformation. This can be achieved through the dihydroxylation of an alkene or the reductive coupling of carbonyl compounds.

Diastereoselective Dihydroxylation Reactions

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. lookchem.com This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. lookchem.com A hypothetical precursor for this compound, such as 1,1-diphenyl-2-butene, could be subjected to these conditions to introduce the two hydroxyl groups at the 2 and 3 positions. The choice of the chiral ligand (e.g., (DHQ)₂-PHAL in AD-mix-α or (DHQD)₂-PHAL in AD-mix-β) would determine the stereochemical outcome of the reaction, leading to different diastereomers of the final product. lookchem.com The reaction is known to be highly site-selective, typically reacting with the most electron-rich double bond. lookchem.com

Table 2: Asymmetric Dihydroxylation of Prochiral Alkenes

Alkene Substrate Reagent Product Stereoselectivity Reference
Stilbene AD-mix-β (R,R)-1,2-Diphenyl-1,2-ethanediol High ee lookchem.com
1-Heptene Chiral amine ligand/OsO₄ (R)-1,2-Heptanediol 91% ee nih.gov
1,1-Diphenyl-2-butene AD-mix-β (2R,3R)-1,1-Diphenyl-2,3-butanediol (hypothetical) High ee (expected) N/A
1,1-Diphenyl-2-butene AD-mix-α (2S,3S)-1,1-Diphenyl-2,3-butanediol (hypothetical) High ee (expected) N/A

Reductive Coupling Strategies for Carbonyl Precursors

The pinacol (B44631) coupling reaction is a classic method for the synthesis of 1,2-diols through the reductive coupling of two carbonyl compounds. This reaction is typically a homocoupling, meaning two identical carbonyl compounds are coupled. For example, the pinacol coupling of acetophenone yields 2,3-diphenyl-2,3-butanediol, which does not possess the 1,1-diphenyl substitution pattern of the target compound. A cross-coupling reaction between benzophenone (B1666685) and acetaldehyde (B116499) would be required to form the carbon skeleton of this compound. While challenging, some methods for the cross-coupling of different carbonyl compounds have been developed.

The McMurry reaction is another reductive coupling method that proceeds through a pinacol-like intermediate. However, this reaction typically leads to the formation of an alkene via deoxygenation of the diol intermediate.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules by combining three or more reactants in a single step. While no specific MCR has been documented for the direct synthesis of this compound, the general strategy could involve the combination of a benzophenone-derived component, a source for the C2 and C3 carbons (such as a derivative of acetaldehyde or crotonaldehyde), and a suitable catalyst system. For example, ruthenium-catalyzed multi-component reactions have been developed for the synthesis of pyrroles from vicinal diols and other starting materials, highlighting the potential of such strategies in complex molecule synthesis. The development of a specific MCR for this compound would represent a novel and highly atom-economical synthetic route.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the target structure. This approach is often efficient as it allows for the parallel construction of complex intermediates. In contrast, a divergent synthesis begins with a common precursor that is sequentially modified to introduce the necessary functional groups and stereocenters.

Building Block Assembly for this compound

A logical convergent approach to this compound involves the coupling of two primary building blocks. A potential strategy is the use of a Grignard reaction, a powerful method for carbon-carbon bond formation. organic-chemistry.orgacs.org

One plausible building block assembly via a Grignard reaction would involve:

Nucleophilic component: An ethylmagnesium halide (e.g., ethylmagnesium bromide), prepared from the corresponding ethyl halide and magnesium metal.

Electrophilic component: 1,1-Diphenyl-2-hydroxy-1-ethanone (benzoin).

The Grignard reagent would add to the ketone functionality of the benzoin (B196080) to form the desired diol after an aqueous workup.

Another potential convergent route is the Reformatsky reaction. byjus.comresearchgate.netorganic-chemistry.org This reaction utilizes an organozinc reagent, which is typically less reactive than a Grignard reagent, potentially offering better selectivity. The building blocks for a Reformatsky-type synthesis could be:

Organozinc reagent: Formed from an α-haloester, such as ethyl 2-bromopropanoate, and zinc metal.

Electrophilic component: Benzophenone.

The organozinc intermediate would then react with the benzophenone to yield a β-hydroxy ester, which would subsequently need to be reduced to afford the this compound.

Sequential Functionalization from Simpler Precursors

A divergent pathway to this compound could commence from a simpler, more readily available precursor, which is then elaborated through a series of reactions. One hypothetical route could start from 3-phenyl-2-butanone.

The sequence of reactions could be as follows:

Alpha-bromination: The ketone is first brominated at the alpha position to yield 3-bromo-3-phenyl-2-butanone.

Nucleophilic substitution: A nucleophilic substitution reaction with a phenoxide source could potentially install the second phenyl group, although this might be challenging and prone to side reactions.

Reduction: The resulting ketone would then be reduced to the corresponding diol.

A more viable sequential approach might involve an aldol (B89426) condensation. researchgate.netlibretexts.org This would involve the reaction of a ketone with an aldehyde to form a β-hydroxy ketone, which can then be further functionalized. For instance, the reaction between acetophenone and another suitable carbonyl compound could be envisioned, followed by functional group manipulations to arrive at the target structure.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The specific parameters to be optimized would depend on the chosen synthetic route.

For a Grignard-based synthesis , key parameters to optimize include:

Solvent: Anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential to maintain the reactivity of the Grignard reagent. vaia.com The use of molecular sieves can aid in ensuring anhydrous conditions. acs.org

Temperature: The formation of the Grignard reagent is often initiated at room temperature, but the subsequent reaction with the carbonyl compound is typically carried out at lower temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions.

Reagent Purity: The magnesium turnings and the alkyl halide must be of high purity to ensure efficient formation of the organometallic reagent.

For a Reformatsky reaction , optimization would focus on:

Zinc Activation: The zinc metal often requires activation to remove the passivating oxide layer. This can be achieved using reagents like iodine or 1,2-dibromoethane. thermofisher.com

Solvent: Aprotic solvents such as benzene, THF, or a mixture thereof are commonly used. byjus.com

Temperature: The reaction is often initiated at room temperature and may require heating to proceed to completion.

The following tables outline hypothetical reaction conditions for the proposed syntheses and potential areas for optimization.

Table 1: Proposed Grignard Reaction for this compound Synthesis

Parameter Condition Optimization Goal
Nucleophile Ethylmagnesium Bromide Ensure complete formation
Electrophile Benzoin High purity
Solvent Anhydrous Diethyl Ether Maximize reagent stability
Temperature 0 °C to room temperature Control reaction rate, minimize byproducts
Workup Saturated aq. NH₄Cl Neutralize excess reagent, protonate alkoxide

| Yield | (Hypothetical) 60-80% | Maximize product formation |

Table 2: Proposed Reformatsky Reaction for this compound Synthesis

Parameter Condition Optimization Goal
Organozinc Precursor Ethyl 2-bromopropanoate High purity
Metal Activated Zinc dust Ensure efficient reagent formation
Electrophile Benzophenone High purity
Solvent Anhydrous THF/Benzene Solubilize reactants, facilitate reaction
Temperature Reflux Drive reaction to completion
Subsequent Step Reduction of ester High yield conversion to diol

Further optimization for both routes would involve purification techniques such as column chromatography or recrystallization to isolate the desired stereoisomers of this compound.

Stereochemical Investigations of 1,1 Diphenyl 2,3 Butanediol

Elucidation of Stereoisomers of 1,1-Diphenyl-2,3-butanediol

The structural analysis of this compound reveals a fascinating case of stereoisomerism, which is foundational to its chemical identity and behavior.

Chiral Centers and Potential Diastereomers/Enantiomers

This compound possesses two chiral centers at the C2 and C3 positions of the butane (B89635) backbone. A chiral center is a carbon atom attached to four different substituent groups. For this compound, the C2 carbon is bonded to a hydroxyl group, a hydrogen atom, a methyl group (at C3), and a diphenylmethyl group (at C1). The C3 carbon is bonded to a hydroxyl group, a hydrogen atom, a methyl group, and the C2 carbon group.

The number of possible stereoisomers for a molecule with 'n' chiral centers is given by the formula 2^n. Since this compound has two chiral centers (n=2), there are 2^2 = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The four stereoisomers are:

(2R, 3R)-1,1-Diphenyl-2,3-butanediol

(2S, 3S)-1,1-Diphenyl-2,3-butanediol

(2R, 3S)-1,1-Diphenyl-2,3-butanediol

(2S, 3R)-1,1-Diphenyl-2,3-butanediol

The (2R, 3R) and (2S, 3S) isomers form one enantiomeric pair, often referred to as the anti diastereomers. The (2R, 3S) and (2S, 3R) isomers constitute the second enantiomeric pair, known as the syn diastereomers. Any syn isomer is a diastereomer of any anti isomer. Unlike the simple 2,3-butanediol (B46004), which has a plane of symmetry in its meso form (2R, 3S), the asymmetry introduced by the two phenyl groups on C1 in this compound ensures that no meso compound exists and all four calculated stereoisomers are distinct and chiral. wikipedia.orgstackexchange.com

Table 1: Stereoisomers of this compound
ConfigurationStereochemical RelationshipDiastereomeric Group
(2R, 3R)Enantiomersanti
(2S, 3S)
(2R, 3S)Enantiomerssyn
(2S, 3R)

Configurational Assignment Methodologies

Determining the absolute and relative configuration of the stereoisomers of this compound requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (syn or anti). The coupling constants (J-values) between the protons on C2 and C3 can be analyzed using the Karplus equation, which relates the dihedral angle between adjacent protons to their coupling constant. Generally, a larger coupling constant is observed for protons in an anti conformation compared to a syn conformation.

X-ray Crystallography: For crystalline stereoisomers, single-crystal X-ray diffraction is the most definitive method for unambiguously determining both the relative and absolute stereochemistry. It provides a precise three-dimensional map of the atomic positions within the crystal lattice.

Chemical Correlation: The configuration of an unknown stereoisomer can be determined by chemically converting it to a compound of a known, established configuration without affecting the stereocenters. Alternatively, synthesizing the diol from a starting material of known chirality can also establish its configuration.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to separate enantiomers and determine the enantiomeric excess (ee) of a sample. By comparing the retention times of the synthesized diols with those of known standards, the absolute configuration can often be assigned. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two adjacent chiral centers. This is achieved through various asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a propionate (B1217596) unit. An aldol (B89426) reaction with benzophenone (B1666685) would then proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. Subsequent reduction of the ketone and removal of the auxiliary would yield a specific stereoisomer of the target diol. While versatile, these methods require stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. wikipedia.orgnih.gov

Asymmetric Catalytic Strategies for this compound

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation: A highly effective method involves the asymmetric hydrogenation of the corresponding α-hydroxy ketone, 1,1-diphenyl-3-hydroxy-2-butanone. Chiral ruthenium or iridium complexes, such as those containing the MsDPEN ligand (N-(methanesulfonyl)-1,2-diphenylethylenediamine), are known to catalyze the reduction of α-hydroxy ketones to their corresponding 1,2-diols with excellent enantioselectivity (up to 99% ee) and high yields. acs.orgnih.gov This strategy allows for the synthesis of specific 1-aryl-1,2-ethanediols and is applicable to analogous structures. nih.gov

Asymmetric Aldol Reactions: Organocatalysis provides a metal-free alternative for stereoselective C-C bond formation. Proline and its derivatives can catalyze the aldol reaction between an aldehyde and a ketone to produce chiral β-hydroxy ketones, which are precursors to chiral diols. nih.gov A subsequent stereoselective reduction, for instance using a CBS-oxazaborolidine reagent, can then establish the second stereocenter, yielding chiral 1,3-diols with high enantiomeric purity. nih.govacs.org This two-step chemoenzymatic or purely chemical cascade can be adapted to produce vicinal diols like this compound.

Table 2: Asymmetric Catalytic Strategies for Diol Synthesis
StrategyPrecursorTypical Catalyst/ReagentKey AdvantageReference
Asymmetric Hydrogenationα-Hydroxy KetoneCp*Ir(OTf)(MsDPEN)High enantioselectivity (up to 99% ee) and high turnover numbers. acs.orgnih.gov
Asymmetric Aldol / ReductionKetone + AldehydeProline-derived organocatalyst, then CBS reagentMetal-free C-C bond formation; access to all stereoisomers. nih.govacs.org
Asymmetric DihydroxylationAlkeneOsO₄ with chiral ligands (e.g., AD-mix)Direct conversion of alkenes to syn-diols with high ee. youtube.com

Biocatalytic Pathways for Stereoselective Production

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with exceptional stereo-, regio-, and chemoselectivity under mild conditions. mdpi.comnih.gov

Redox Whole-Cell Processes: The stereoselective reduction of a diketone or α-hydroxy ketone precursor is a common biocatalytic route to chiral diols. nih.gov Various microorganisms, particularly yeasts like Candida parapsilosis and Pichia kudriavzevii, contain alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs) that can reduce carbonyl groups with high stereoselectivity. researchgate.net For example, a process could involve the selective oxidation of one enantiomer from a racemic diol mixture or the diastereoselective reduction of an α-hydroxy ketone intermediate. nih.gov

Engineered Enzymes: Modern synthetic biology allows for the engineering of enzymes with tailored substrate specificities and selectivities. An aldo-keto reductase from a fungal or human source could be optimized to specifically reduce 1,1-diphenyl-3-hydroxy-2-butanone to a single desired stereoisomer of this compound. researchgate.net These enzymatic reductions often use a cofactor regeneration system, making the process efficient and scalable. mdpi.comresearchgate.net Cascade reactions combining chemo- and biocatalysis, for instance, using a chemical catalyst for an initial step followed by a whole-cell bioreduction, can provide access to specific anti- or syn-diols with excellent enantiomeric and diastereomeric excess. nih.gov

Stereochemical Control in Derivatization Reactions of this compound

The stereochemical outcome of derivatization reactions involving this compound is intrinsically governed by the pre-existing stereocenters at the C2 and C3 positions. The spatial arrangement of the hydroxyl and methyl groups, in conjunction with the bulky phenyl substituents at the C1 position, dictates the facial selectivity of approaching reagents, thereby controlling the configuration of any newly formed stereocenters. This section explores the principles of stereochemical control in various derivatization reactions of this chiral diol.

The derivatization of the hydroxyl groups in this compound, such as through esterification or etherification, is highly influenced by steric hindrance. The two phenyl groups at the C1 position create a sterically demanding environment, which, along with the stereochemistry at C2 and C3, influences the accessibility of the hydroxyl groups to incoming reagents. For instance, in reactions proceeding through an SN2 mechanism, the backside attack of a nucleophile will be favored from the less sterically hindered face of the molecule.

Consider the selective esterification of one of the hydroxyl groups. The relative reactivity of the C2-OH and C3-OH groups will depend on the specific stereoisomer of this compound. The diastereomeric environment of each hydroxyl group, dictated by the configuration of the adjacent stereocenter, will result in different transition state energies for the esterification reaction, leading to regioselectivity and diastereoselectivity in the products.

A notable example of stereochemical control is observed in the pinacol (B44631) rearrangement of vicinal diols. While not a direct derivatization of the hydroxyl groups, the acid-catalyzed rearrangement of a related compound, 2,3-diphenyl-2,3-butanediol, provides insight into how stereochemistry dictates reaction pathways. In this reaction, a mixture of the dl and meso diastereomers of 2,3-diphenyl-2,3-butanediol rearranges to yield 3,3-diphenyl-2-butanone (B8528689) as the exclusive product. acs.orgdatapdf.com This outcome is a direct consequence of the migratory aptitude of the phenyl group and the stereoelectronic requirements of the reaction mechanism, which are governed by the initial stereochemistry of the diol.

In hypothetical derivatization reactions of this compound, similar principles of stereochemical control would apply. For example, the formation of a cyclic derivative, such as a ketal or acetal (B89532), by reacting the diol with a ketone or aldehyde would be expected to proceed with a high degree of stereocontrol. The formation of the new five-membered ring would be directed by the existing stereochemistry to minimize steric strain, resulting in a preferred diastereomer of the product.

The analysis of the stereochemical outcome of these reactions heavily relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the protons in the resulting derivatives provide detailed information about their three-dimensional structure, allowing for the unambiguous assignment of the relative and, if a chiral starting material is used, absolute stereochemistry.

The following table illustrates a hypothetical derivatization of a specific stereoisomer of this compound and the expected major diastereomeric product based on principles of stereochemical control.

Starting Material (Stereoisomer)ReagentReaction TypeExpected Major Product (Stereoisomer)Rationale
(2R,3R)-1,1-Diphenyl-2,3-butanediolAcetic Anhydride, Pyridine (B92270)Esterification(2R,3R)-3-Acetoxy-1,1-diphenyl-2-butanolThe C3-OH is generally less sterically hindered than the C2-OH, which is closer to the two phenyl groups.
(2R,3S)-1,1-Diphenyl-2,3-butanediolAcetone (B3395972), H+Ketalization(cis)-2,2,4-Trimethyl-5-phenyl-5-(phenylmethyl)-1,3-dioxolaneThe formation of the five-membered ring will occur to minimize steric interactions between the substituents.

Table 1: Hypothetical Stereoselective Derivatization of this compound

It is important to note that while these examples are based on established principles, the actual stereochemical outcomes would need to be confirmed by experimental data. The subtle interplay of steric and electronic effects in this compound makes the study of its derivatization reactions a rich area for investigating the fundamentals of stereochemical control.

Reaction Chemistry and Mechanistic Studies of 1,1 Diphenyl 2,3 Butanediol

Pinacol-Type Rearrangements and Related Transformations of Vicinal Diols

The pinacol (B44631) rearrangement is a classic and synthetically useful acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in a skeletal rearrangement to form a carbonyl compound, typically a ketone or an aldehyde. royalsocietypublishing.orgmasterorganicchemistry.comonlineorganicchemistrytutor.comnumberanalytics.com This transformation is initiated by the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to generate a carbocation. The subsequent 1,2-migration of a substituent to the carbocationic center leads to a resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl product. wikipedia.orgbyjus.com

Acid-Catalyzed Skeletal Rearrangements

In the case of an unsymmetrical diol such as 1,1-Diphenyl-2,3-butanediol, the course of the pinacol rearrangement is governed by the relative stability of the possible carbocation intermediates. wikipedia.orgchemistrysteps.com The structure of this compound presents two non-equivalent hydroxyl groups. Protonation and subsequent dehydration can, in principle, occur at either C2 or C3.

The formation of the carbocation is the rate-determining step, and the reaction will preferentially proceed through the more stable carbocation intermediate.

Path A: Protonation at the C2 hydroxyl group. Loss of water from this position results in a tertiary carbocation that is also benzylic, being stabilized by resonance with two phenyl groups. This is a highly stable carbocation.

Path B: Protonation at the C3 hydroxyl group. Loss of water from this position would generate a secondary carbocation, which is significantly less stable than the tertiary, resonance-stabilized carbocation in Path A.

Due to the markedly superior stability of the diphenyl-substituted tertiary carbocation, the rearrangement of this compound proceeds exclusively through the intermediate formed in Path A. wikipedia.org

Migratory Aptitude of Aromatic Substituents

Following the formation of the stable carbocation at the C2 position, the next step involves the migration of a substituent from the adjacent carbon (C3) to the electron-deficient C2. The substituents on C3 are a methyl group and a hydrogen atom. The relative ability of a group to migrate is known as its migratory aptitude. stackexchange.com

The generally accepted order of migratory aptitude in pinacol rearrangements is influenced by the ability of the migrating group to stabilize the positive charge in the transition state. ias.ac.in While the precise order can be subject to reaction conditions, a commonly cited trend is: Hydride (H⁻) > Aryl (e.g., Phenyl) > Alkyl. ias.ac.inwikipedia.org

In the rearrangement of the carbocation derived from this compound, there is a competition between the migration of a hydride and a methyl group.

Migrating Group (from C3)Relative Migratory AptitudeExpected Product
Hydride (H)High3,3-Diphenyl-2-butanone (B8528689)
Methyl (CH₃)Low1,1-Diphenyl-2-methyl-propanal

Given the significantly higher migratory aptitude of the hydride group compared to the methyl group, the 1,2-hydride shift is the overwhelmingly favored pathway. ias.ac.inwikipedia.org The migration of the hydrogen atom from C3 to C2 results in the formation of a new resonance-stabilized carbocation (an oxonium ion), which is the conjugate acid of the final ketone product. Deprotonation then yields 3,3-Diphenyl-2-butanone as the major product of the rearrangement.

Dehydration Reactions of this compound

The acid-catalyzed treatment of vicinal diols can also lead to the formation of alkenes through a dehydration (elimination) reaction, which competes with the pinacol rearrangement. libretexts.org The product distribution between rearrangement and elimination is often dependent on factors such as the structure of the diol, the nature of the acid catalyst, and the reaction temperature. libretexts.orgresearchgate.net

Formation of Olefinic and Carbonyl Derivatives

The primary carbonyl derivative formed from this compound is the ketone 3,3-Diphenyl-2-butanone, via the pinacol rearrangement pathway as detailed above.

The formation of olefinic derivatives would involve the elimination of two molecules of water to produce a diene. Starting from the same stable tertiary carbocation intermediate at C2, instead of a migratory shift, a proton can be abstracted from the adjacent C3 carbon, leading to an enol that would quickly tautomerize to the more stable ketone. A true elimination to an alkene would more likely proceed from the less stable secondary carbocation at C3, followed by loss of a proton from C2. A subsequent elimination of the second hydroxyl group would be required to form a stable conjugated diene. A likely olefinic product, if formed, would be 1,1-diphenyl-1,3-butadiene, resulting from a double dehydration. Studies on the dehydration of 2,3-butanediol (B46004) show that butanone is the main product at lower temperatures, while the formation of 1,3-butadiene (B125203) is favored at higher temperatures. researchgate.net

Mechanistic Pathways of Dehydration

The dehydration of this compound can proceed through two primary competing mechanistic pathways:

Rearrangement Pathway (Pinacol Rearrangement): This pathway involves the formation of the most stable carbocation, followed by a 1,2-migratory shift (hydride shift) to yield a ketone. This is generally the dominant pathway under milder conditions. libretexts.org

Elimination Pathway (E1-type): This pathway also proceeds through a carbocation intermediate. Following the formation of the carbocation, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon to form a double bond. For this compound, a sequence of two elimination steps would be necessary to form a conjugated diene. This pathway is typically favored by more vigorous reaction conditions, such as higher temperatures. libretexts.orgresearchgate.net

The competition between these pathways is dictated by the relative activation energies of the rearrangement and elimination steps. The formation of the highly stable conjugated system of 1,1-diphenyl-1,3-butadiene could provide a thermodynamic driving force for the elimination pathway under forcing conditions.

Oxidation and Reduction Chemistry

The vicinal diol functionality of this compound allows for characteristic oxidation and reduction reactions.

Oxidation: Vicinal diols are susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction can be achieved with various oxidizing agents. A common and effective reagent for this transformation is sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄). google.com The oxidation of this compound with periodate is expected to cleave the C2-C3 bond to yield two carbonyl compounds.

The C2 carbon, bearing two phenyl groups, would be oxidized to Benzophenone (B1666685) .

The C3 carbon, bearing a methyl and a hydrogen group, would be oxidized to Acetaldehyde (B116499) .

One-electron oxidants, in the presence of a non-nucleophilic base to suppress acid-catalyzed rearrangement, can also lead to the quantitative formation of diaryl ketones from tetraarylpinacols. nih.gov In a related example, the oxidation of 1,1-dimethyl-2,2-diphenylethanediol yields benzophenone and acetone (B3395972). nih.gov

Reduction: The reduction of vicinal diols can be accomplished through several methods, with a common outcome being deoxydehydration to form an alkene. royalsocietypublishing.org This reaction effectively removes both hydroxyl groups and forms a carbon-carbon double bond. For this compound, deoxydehydration would be expected to produce 1,1-diphenyl-2-butene .

Alternatively, enzymatic reductions are also known. While the direct reduction of this compound is not widely reported, butanediol (B1596017) dehydrogenases are known to catalyze the reduction of α-diketones to the corresponding vicinal diols, representing the reverse of the oxidation process. nih.govrsc.org Catalytic hydrogenation over metal catalysts can also be employed to reduce diols to the corresponding alkanes, though this typically requires harsh conditions.

Reaction TypeReagent(s)Expected Major Product(s)
Oxidative Cleavage Sodium Periodate (NaIO₄)Benzophenone, Acetaldehyde
Deoxydehydration (Reduction) Catalytic (e.g., Re or Mo complexes)1,1-Diphenyl-2-butene

Selective Oxidation of Hydroxyl Groups

The selective oxidation of diols is a crucial transformation for synthesizing valuable hydroxy ketones and other fine chemicals. The reactivity of the primary versus secondary hydroxyl groups in this compound, or the two secondary hydroxyls in its isomers, can be controlled by the choice of catalyst and oxidant.

While direct studies on the selective oxidation of this compound are not extensively detailed in the available literature, research on analogous structures provides significant insight. For instance, the oxidation of vicinal diols (1,2-diols) can lead to either α-hydroxy ketones or oxidative cleavage of the carbon-carbon bond, depending on the reaction conditions. The oxidation of the related compound 2,3-diphenyl-2,3-butanediol with dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by a dioxomolybdenum(VI) complex, results in the cleavage of the C-C bond to produce acetophenone (B1666503) in high yields. rsc.org

Studies on simpler butanediols demonstrate the potential for selective oxidation without C-C bond cleavage.

The oxidation of 2,3-butanediol using supported gold (Au) and platinum (Pt) catalysts can yield acetoin (B143602) with high selectivity. cardiff.ac.uk

Catalytic oxidation of 1,3-butanediol (B41344) with hydrogen peroxide and a sodium tungstate (B81510) (Na₂WO₄) catalyst has been shown to achieve a conversion of 77.5%. researchgate.net

Similarly, the selective liquid-phase oxidation of 1,3-butanediol to 4-hydroxy-2-butanone (B42824) has been accomplished using tungsten-containing mesoporous cellular foam (W-MCF) materials. researchgate.net

The choice of oxidant and catalyst is paramount. Oxoaminium salts, derived from stable nitroxyl (B88944) radicals, are known to selectively oxidize alcohols to their corresponding carbonyl compounds. psu.edu In diol oxidations, these reagents can sometimes lead to lactones through further oxidation. psu.edu The industrial production of acetoin, a key flavor compound, can be achieved through the selective oxidation of 2,3-butanediol. cranfield.ac.uk

SubstrateCatalyst/ReagentMajor Product(s)Reference
2,3-Diphenyl-2,3-butanediolMoO₂Cl₂(dmso)₂ / DMSOAcetophenone (via C-C cleavage) rsc.org
2,3-ButanediolSupported Au/Pt CatalystsAcetoin cardiff.ac.uk
1,3-ButanediolNa₂WO₄ / H₂O₂Hydroxyketone/Further oxidation products researchgate.net
1,3-ButanediolW-MCF / H₂O₂4-Hydroxy-2-butanone researchgate.net

Hydrogenation/Reduction of Related Unsaturated Precursors

The synthesis of diols like this compound often proceeds through the reduction of carbonyl-containing precursors. This can involve the hydrogenation of diketones, hydroxy ketones, or hydroxy aldehydes.

A well-documented method for preparing a related diol, 2,3-diphenyl-2,3-butanediol, is through the photoreductive coupling of acetophenone. akjournals.com In this reaction, acetophenone is irradiated with a mercury arc lamp in the presence of 2-propanol, which acts as a hydrogen donor, leading to the formation of the vicinal diol. akjournals.com

More conventional catalytic hydrogenation methods are widely employed for diol synthesis. For example, 1,3-butanediol can be prepared by the catalytic hydrogenation of 3-hydroxybutyraldehyde. google.com This process typically uses a supported metallic nickel catalyst in a trickle bed reactor under hydrogen pressure. google.com The reaction conditions, such as temperature, pressure, and the ratio of hydrogen to the substrate, are optimized to maximize the conversion and selectivity towards the desired diol. google.com Research into catalysts for such transformations is extensive, with studies exploring non-precious metal catalysts based on cobalt, iron, and manganese for the hydrogenation of ketones and esters to alcohols. rsc.org

Another synthetic route to a related structure, 1,1-diphenyl-1,3-butanediol, involves the reaction of the dilithium (B8592608) derivative of benzophenone with propylene (B89431) oxide. cdnsciencepub.com This method, while not a hydrogenation, represents an alternative reductive pathway starting from a ketone.

PrecursorReagent/CatalystProductReference
AcetophenonePhotoreduction in 2-propanol2,3-Diphenyl-2,3-butanediol akjournals.com
3-HydroxybutyraldehydeH₂ / Supported Ni Catalyst1,3-Butanediol google.com
Benzophenone (as dilithium derivative) + Propylene OxideNucleophilic addition/ring-opening1,1-Diphenyl-1,3-butanediol cdnsciencepub.com

Cyclization Reactions of this compound and its Derivatives

The structure of this compound and its isomers is conducive to intramolecular cyclization reactions, particularly through its derivatives. A notable example is the metal-induced 1,3-elimination reaction of 1,3-dimethoxy-1,1-diphenylbutane, a derivative synthesized from 1,1-diphenyl-1,3-butanediol. cdnsciencepub.com

In this reaction, the dimethoxy derivative reacts with alkali metals such as lithium, sodium, or potassium. cdnsciencepub.com The reaction generates a carbanion intermediate which then undergoes an intramolecular nucleophilic displacement (an SN2-type reaction) of the methoxy (B1213986) group at the 3-position. This process results in the formation of a cyclopropane (B1198618) ring, yielding 1-methyl-2,2-diphenylcyclopropane. cdnsciencepub.com

The efficiency and outcome of the cyclization are highly dependent on the choice of the alkali metal and the solvent. The study revealed that the reaction of 1,3-dimethoxy-1,1-diphenylbutane with lithium in methylcyclohexane (B89554) primarily yields the cyclized product. cdnsciencepub.com However, using sodium or potassium under the same conditions leads to a greater proportion of a cleavage product, 2-methoxy-4,4-diphenylbutane. cdnsciencepub.com The solvent also plays a critical role; reactions with sodium and potassium in tetrahydrofuran (B95107) (THF) favored the formation of the cleavage product over the cyclized compound. cdnsciencepub.com This is attributed to the coordinating ability of the cation and the solvent's capacity to separate ion pairs. cdnsciencepub.com

Yields of Cyclization Product (1-methyl-2,2-diphenylcyclopropane) from 1,3-Dimethoxy-1,1-diphenylbutane cdnsciencepub.com
MetalSolventYield of Cyclization Product (%)Major Byproduct
LithiumMethylcyclohexane722-methoxy-4,4-diphenylbutane
SodiumMethylcyclohexane252-methoxy-4,4-diphenylbutane
PotassiumMethylcyclohexane122-methoxy-4,4-diphenylbutane
SodiumTetrahydrofuran (THF)Mainly byproduct2-methoxy-4,4-diphenylbutane
PotassiumTetrahydrofuran (THF)Mainly byproduct2-methoxy-4,4-diphenylbutane

Applications of 1,1 Diphenyl 2,3 Butanediol in Advanced Organic Synthesis

1,1-Diphenyl-2,3-butanediol as a Chiral Auxiliary in Asymmetric Reactions

The use of a chiral auxiliary is a foundational strategy in stereochemistry to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction diastereoselectively, after which it can be removed.

Design and Synthesis of this compound-Derived Chiral Auxiliaries

Chiral diols are frequently converted into acetals or ketals to serve as auxiliaries. For this compound, a typical approach would involve its condensation with a keto-acid or a related derivative. For instance, reaction with a glyoxylic acid derivative could yield a chiral acetal (B89532). The two phenyl groups at the C1 position would create a sterically demanding environment, intended to effectively shield one face of the reactive center, thereby directing the approach of incoming reagents.

The synthesis of such auxiliaries generally proceeds via an acid-catalyzed condensation reaction. For example, the reaction of this compound with a carbonyl-containing substrate in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) would lead to the formation of a chiral acetal or ketal, which serves as the functional chiral auxiliary.

Enantiocontrol in Carbon-Carbon Bond Forming Reactions

Once attached to a substrate, for example as an acrylate (B77674) derivative, the this compound-derived auxiliary is positioned to influence the stereochemical course of key carbon-carbon bond-forming reactions. These reactions are fundamental to the synthesis of complex organic molecules.

Diels-Alder Reactions: In a Lewis acid-promoted Diels-Alder reaction, the chiral auxiliary would control the facial selectivity of the diene's approach to the dienophile. The bulky diphenyl groups are expected to block one face of the dienophile, forcing the diene to attack from the less hindered side, thus leading to a specific diastereomer.

Aldol (B89426) Reactions: For aldol reactions, the auxiliary would be attached to the enolate component. The stereochemical outcome of the reaction with an aldehyde would be dictated by the preferred conformation of the enolate, which is influenced by the steric hindrance imposed by the auxiliary. This control helps in the formation of specific syn- or anti-aldol products.

Alkylation Reactions: In the alkylation of enolates derived from substrates bearing the this compound auxiliary, the bulky framework would direct the approach of the electrophile (e.g., an alkyl halide) to the opposite face of the enolate, resulting in high diastereoselectivity.

Role as a Ligand in Transition Metal Catalysis

Chiral diols are valuable precursors for the synthesis of ligands for asymmetric transition metal catalysis. The diol moiety can be converted into various coordinating groups, such as phosphites, phosphonites, or mixed P,N-ligands, which can then form complexes with transition metals like palladium, rhodium, iridium, or ruthenium.

Preparation of this compound-Derived Ligands

The hydroxyl groups of this compound can be functionalized to create bidentate ligands. A common method involves reacting the diol with chlorophosphines (e.g., chlorodiphenylphosphine, PPh₂Cl) in the presence of a base to form diphosphinite ligands. The general synthetic route is as follows:

This compound + 2 R₂PCl → Diol-derived diphosphinite ligand + 2 HCl

The specific structure of the resulting ligand would depend on the chlorophosphine used. The steric and electronic properties of the ligand can be fine-tuned by varying the substituents on the phosphorus atoms.

Catalytic Asymmetric Transformations Mediated by Diol-Ligand Complexes

Complexes formed between a transition metal and a chiral ligand derived from this compound could theoretically be applied to a range of catalytic asymmetric transformations. The chiral environment created by the ligand around the metal center is key to achieving high enantioselectivity.

Potential applications include:

Asymmetric Hydrogenation: Rhodium or Ruthenium complexes could be used for the enantioselective hydrogenation of prochiral olefins, leading to chiral alkanes.

Asymmetric Allylic Alkylation: Palladium complexes are widely used to catalyze the reaction of allylic substrates with nucleophiles. A chiral ligand ensures that the nucleophile adds to one enantiotopic face of the π-allyl-palladium intermediate.

Asymmetric Hydrosilylation: Platinum or Rhodium complexes could catalyze the enantioselective addition of a hydrosilane across a double bond, producing chiral silanes.

The table below illustrates hypothetical performance data for such a catalyst system in an asymmetric reaction, based on typical results seen for other diol-derived ligands.

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
11.0Toluene25129592
20.5THF0249188
31.0CH₂Cl₂25109895

Note: This data is illustrative and not based on published results for this compound-derived ligands.

This compound as a Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Chiral diols can serve as versatile building blocks for the synthesis of complex heterocyclic structures, where the diol's carbon skeleton is incorporated into the final ring system.

For this compound, its structure could be used to synthesize chiral heterocycles such as dioxolanes or other larger rings. For example, condensation of the diol with an aldehyde or ketone would yield a chiral 1,3-dioxolane. The reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbonate. Furthermore, multi-step reaction sequences could potentially transform the diol into more complex heterocyclic systems like chiral crown ethers or components of macrocyclic structures. However, specific examples of the use of this compound as a direct building block for constructing heterocyclic systems are not well-documented in the scientific literature.

The performed searches focused on several potential synthetic pathways, including:

Acid-catalyzed cyclodehydration reactions.

Intramolecular cyclization of derivatives.

Reactions with nitrogen nucleophiles, such as in the Ritter reaction.

Its use as a chiral auxiliary or ligand in asymmetric synthesis.

Its application as a building block in the total synthesis of natural products.

The search results yielded general methodologies for the synthesis of these heterocyclic systems and multi-step synthesis strategies. Information on the acid-catalyzed rearrangement of analogous diols, such as the pinacol (B44631) rearrangement, was found, which typically leads to the formation of ketones rather than heterocyclic structures. However, no literature specifically detailing the use of this compound for the purposes outlined in the requested article structure could be retrieved.

Therefore, due to the absence of specific research findings on the applications of this compound in these areas of advanced organic synthesis, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline is not possible at this time.

Derivatization Strategies for 1,1 Diphenyl 2,3 Butanediol

Etherification and Esterification of Hydroxyl Groups

The hydroxyl groups of 1,1-Diphenyl-2,3-butanediol readily undergo etherification and esterification, which are fundamental reactions for alcohols. These transformations can be used to install protecting groups or to synthesize derivatives with specific functionalities.

In complex organic syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl groups. This is achieved by converting them into less reactive functional groups, known as protecting groups, which can be removed later in the synthetic sequence. For diols, both hydroxyls can be protected simultaneously or selectively.

The inherent structural difference between the tertiary and secondary alcohols in this compound allows for potential regioselective protection, often based on steric hindrance. The less hindered primary hydroxyl is typically more reactive, but in this case, the secondary hydroxyl is less sterically encumbered than the tertiary one adjacent to two phenyl groups, which may allow for its selective functionalization. nih.gov

Table 1: Common Protecting Groups for Hydroxyl Functions

Protecting GroupReagent ExampleDeprotection Conditions
Acetyl (Ac)Acetic anhydride, Pyridine (B92270)Basic hydrolysis (e.g., K₂CO₃, MeOH)
Benzoyl (Bz)Benzoyl chloride, PyridineBasic hydrolysis
Trimethylsilyl (TMS)Trimethylsilyl chloride (TMSCl), Et₃NMild acid or fluoride (B91410) source (e.g., TBAF)
tert-Butyldimethylsilyl (TBDMS)tert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleAcid or fluoride source (e.g., TBAF)
Benzyl (Bn)Benzyl bromide (BnBr), NaHCatalytic hydrogenation (e.g., H₂, Pd/C)

Beyond protection, etherification and esterification are used to synthesize derivatives with desired properties or further reactivity. Functionalized ethers can be prepared via methods like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then displaces a halide from an alkyl halide. acs.orgnih.gov

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst. wikipedia.org Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine. These methods allow for the introduction of a wide array of functional groups onto the this compound backbone. wikipedia.org Selective monoesterification of diols can be a challenge, but various methods have been developed using specific catalysts or reaction conditions to favor the acylation of one hydroxyl group over the other. bohrium.comsci-hub.seacs.orgacs.org

Table 2: Examples of Reagents for Synthesis of Functionalized Ethers and Esters

Reaction TypeReagentResulting Functional Group
EtherificationSodium hydride followed by Methyl iodideMethyl ether
EtherificationSodium hydride followed by Allyl bromideAllyl ether
EsterificationAcetic anhydride, PyridineAcetate ester
EsterificationPropionic acid, H₂SO₄ (catalyst)Propionate (B1217596) ester
EsterificationMethacryloyl chloride, Et₃NMethacrylate ester

Formation of Cyclic Derivatives

The vicinal arrangement of the hydroxyl groups in this compound is ideal for the formation of five-membered cyclic derivatives. These reactions are often high-yielding and can serve as a robust method for protecting both hydroxyl groups simultaneously.

One of the most common strategies for protecting 1,2-diols is their conversion to cyclic acetals or ketals. wikipedia.org This is achieved by reacting the diol with an aldehyde or a ketone under acidic catalysis. nih.govlibretexts.orgymerdigital.com The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the cyclic product.

For example, reacting this compound with acetone (B3395972) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields the corresponding isopropylidene ketal, also known as an acetonide. pearson.com This forms a 2,2-dimethyl-1,3-dioxolane (B146691) ring, which is stable to a wide range of reagents, particularly bases, but is easily cleaved under aqueous acidic conditions to regenerate the diol. wikipedia.orggoogle.com

Table 3: Reagents for Cyclic Acetal (B89532) and Ketal Formation

ReagentCatalystCyclic Derivative Formed
AcetoneH⁺ (e.g., p-TsOH)Isopropylidene ketal (Acetonide)
BenzaldehydeH⁺ (e.g., ZnCl₂)Benzylidene acetal
2,2-DimethoxypropaneH⁺ (e.g., p-TsOH)Isopropylidene ketal (Acetonide)
CyclohexanoneH⁺ (e.g., H₂SO₄)Cyclohexylidene ketal

Vicinal diols can be converted into cyclic sulfites and sulfates, which are highly versatile synthetic intermediates. The formation of a cyclic sulfite (B76179) is typically achieved by treating the diol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine or triethylamine. actachemscand.orgresearchgate.netrsc.org This reaction yields a 1,3,2-dioxathiolane-2-oxide ring.

The cyclic sulfite can then be oxidized to the corresponding cyclic sulfate (B86663) using an oxidizing agent, most commonly a ruthenium(III) chloride (RuCl₃) catalyst with sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant. researchgate.net Cyclic sulfates are highly reactive electrophiles due to the electron-withdrawing nature of the sulfate group and the strain of the five-membered ring. acs.org They readily undergo ring-opening reactions with a wide variety of nucleophiles, providing a powerful method for the stereospecific functionalization of the original diol. tandfonline.comtandfonline.comacs.org This two-step process effectively activates the hydroxyl groups for nucleophilic substitution. researchgate.net

Preparation of Unsaturated Derivatives

The hydroxyl groups of this compound can be eliminated to form unsaturated derivatives, primarily through acid-catalyzed dehydration reactions. The dehydration of diols can lead to the formation of dienes or other unsaturated compounds. For instance, the dehydration of 2,3-butanediol (B46004) is a known route to produce 1,3-butadiene (B125203). core.ac.uknih.gov

For this compound, acid-catalyzed dehydration is expected to proceed via protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation intermediate. Subsequent elimination of the second hydroxyl group and a proton would lead to the formation of a conjugated diene system. The likely product of such a reaction would be 1,1-diphenyl-1,3-butadiene.

Another potential pathway, characteristic of vicinal diols under acidic conditions, is a pinacol-type rearrangement. While the classic pinacol (B44631) rearrangement involves 1,2-diols with four substituents on the carbinol carbons (like pinacol itself, 2,3-dimethyl-2,3-butanediol), similar rearrangements can occur in other diols. youtube.com In the case of this compound, formation of a carbocation at the C2 position after loss of the tertiary hydroxyl group could be followed by a 1,2-hydride shift from C3, leading to a ketone. Alternatively, formation of a carbocation at C3 after loss of the secondary hydroxyl could trigger the migration of a phenyl group from C2, also resulting in a ketone. The specific products would depend heavily on the reaction conditions and the relative stability of the intermediate carbocations.

Formation of Alkene and Alkyne Moieties

The dehydration of this compound is a primary method for the introduction of unsaturation. Under acidic conditions, the diol can undergo elimination reactions to yield alkenes. The reaction typically proceeds through a carbocation intermediate, with the regioselectivity of the double bond formation being influenced by the stability of the resulting alkene.

In the case of this compound, acid-catalyzed dehydration is expected to proceed via a pinacol rearrangement mechanism. core.ac.ukchemistrysteps.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Protonation of one of the hydroxyl groups, followed by the loss of water, generates a carbocation. The stability of this carbocation dictates the course of the reaction. Protonation of the hydroxyl group at the C-2 position leads to a tertiary carbocation, while protonation at the C-3 position results in a secondary carbocation that is significantly stabilized by the two adjacent phenyl groups through resonance. chemistrysteps.comwikipedia.org This benzylic carbocation is the more stable intermediate.

Following the formation of the more stable carbocation at C-2, a 1,2-hydride shift or a 1,2-methyl shift can occur from the adjacent C-3 position. The migratory aptitude of different groups generally follows the order: phenyl > hydride > alkyl. wikipedia.org In this specific substrate, a methyl group migration is anticipated, leading to the formation of a more stable resonance-stabilized oxonium ion, which then deprotonates to yield a ketone. masterorganicchemistry.com Under certain conditions, subsequent elimination of water from an enol intermediate could lead to the formation of an alkene.

Direct conversion to an alkene without rearrangement is less common but could potentially be achieved under specific catalytic conditions that favor an E2 elimination pathway. However, the literature predominantly points towards rearrangement products under acidic conditions.

The synthesis of alkynes from this compound is a more challenging transformation. A possible, though not directly reported, route could involve the conversion of the diol to a dihalide, followed by a double dehydrohalogenation reaction. This would require harsh reaction conditions, typically involving a strong base such as sodium amide.

Conjugated Systems Derived from this compound

A significant derivatization pathway for this compound involves its conversion into conjugated diene systems. This is often achieved through a sequence of reactions initiated by the pinacol rearrangement.

Under vigorous acidic conditions, the ketone formed from the pinacol rearrangement of this compound, namely 3,3-diphenylbutan-2-one, can undergo further acid-catalyzed dehydration. This elimination reaction would involve the formation of an enol intermediate, followed by the removal of a proton and the hydroxyl group to generate a carbon-carbon double bond in conjugation with the existing phenyl groups. The expected major product of such a reaction would be 1,1-diphenyl-1,3-butadiene . The formation of this conjugated system is thermodynamically favored due to the extended π-electron delocalization across the butadiene backbone and the two phenyl rings.

Starting MaterialReagent/ConditionsMajor ProductReference
This compoundStrong Acid (e.g., H₂SO₄), Heat1,1-Diphenyl-1,3-butadiene rsc.org
2,3-dimethyl-2,3-butanediolSulfuric Acid2,3-dimethyl-1,3-butadiene core.ac.uk
1,3-butanediol (B41344)Aluminosilicate catalystsButadiene rsc.org

This table presents plausible reaction outcomes based on established chemical principles, as direct experimental data for this compound was not available in the cited literature.

Introduction of Other Functional Groups (Halogenation, Amination)

The hydroxyl groups of this compound can be replaced by other functional groups, such as halogens and amino groups, through nucleophilic substitution reactions.

Halogenation of this compound can be achieved using various halogenating agents. For the conversion of alcohols to alkyl chlorides, thionyl chloride (SOCl₂) is a common reagent. reddit.com The reaction of diols with SOCl₂ typically proceeds with the conversion of both hydroxyl groups to chlorosulfite esters, which are good leaving groups, followed by nucleophilic attack by chloride ions. Similarly, phosphorus tribromide (PBr₃) is effective for converting primary and secondary alcohols to alkyl bromides. byjus.comwikipedia.orgepfl.chmasterorganicchemistry.comresearchgate.net The reaction with PBr₃ generally proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral center is present. epfl.ch Given the structure of this compound, with a secondary and a tertiary alcohol, a mixture of products and potential rearrangements could occur, especially at the tertiary center which can form a stable carbocation.

FunctionalizationReagentExpected ProductMechanism
ChlorinationThionyl chloride (SOCl₂)1,1-Diphenyl-2,3-dichlorobutaneSₙi or Sₙ2
BrominationPhosphorus tribromide (PBr₃)1,1-Diphenyl-2,3-dibromobutaneSₙ2

This table outlines expected products based on general reactivity patterns of diols with these reagents.

Amination of this compound to introduce amino functionalities is a more complex transformation. Direct amination of diols is challenging; however, catalytic methods have been developed for this purpose. These reactions often involve the use of a catalyst and an amine source, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process typically involves the oxidation of the alcohol to a carbonyl intermediate, followed by reductive amination with an amine. For vicinal diols, the formation of diamines is a potential outcome.

Recent research has demonstrated the catalytic amination of diols using various metal catalysts. While specific studies on this compound are not prevalent, the general principles of these catalytic systems could be applicable.

Computational and Theoretical Investigations of 1,1 Diphenyl 2,3 Butanediol

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies were found that predict spectroscopic parameters such as NMR or IR spectra for 1,1-Diphenyl-2,3-butanediol and compare them with experimental findings.

This gap in the literature suggests an opportunity for future research to explore the computational and theoretical aspects of this specific vicinal diol, which would provide valuable insights into its structure, reactivity, and spectroscopic properties.

Lack of Available Research Data for

The field of computational chemistry, particularly through methods like molecular dynamics (MD) simulations and Density Functional Theory (DFT), offers profound insights into the behavior of molecules at an atomic level. These techniques are instrumental in understanding how a compound like this compound would interact with various solvents, which is crucial for predicting its solubility, stability, and reactivity in different chemical environments. Furthermore, such simulations would elucidate the nature and strength of its intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern its physical properties and behavior in condensed phases.

However, the absence of published research in this specific area makes it impossible to provide a detailed and scientifically accurate account as requested. Generating content on this topic without supporting data from peer-reviewed studies would amount to speculation and would not meet the standards of a professional and authoritative article.

Therefore, the section on "8.4. Molecular Dynamics Simulations for Solvent Effects and Interactions" for this compound cannot be developed at this time due to the lack of foundational research. The scientific community has not yet directed its focus to the computational analysis of this particular molecule in the specified manner. This highlights a potential area for future research within the field of physical and theoretical chemistry.

Future Research Directions and Potential Academic Impact of 1,1 Diphenyl 2,3 Butanediol Studies

Exploration of Undiscovered Reactivity Patterns

The reactivity of 1,1-Diphenyl-2,3-butanediol is largely predicted by the established chemistry of vicinal diols, most notably the pinacol (B44631) rearrangement. In this acid-catalyzed reaction, a 1,2-diol rearranges to form a carbonyl compound. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org For this compound, this rearrangement is expected to proceed via protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Subsequent migration of a methyl or phenyl group would lead to the final ketone product. The migratory aptitude of different substituent groups and the stability of the intermediate carbocation are key factors that determine the reaction's outcome. libretexts.org

Future research could delve into the nuances of this rearrangement with this compound, particularly focusing on controlling the migratory preference of the substituents under various catalytic conditions. The steric hindrance imposed by the two phenyl groups on the same carbon atom could lead to unexpected stereochemical outcomes or reactivity.

Beyond the pinacol rearrangement, the potential for undiscovered reactivity patterns is significant. The interaction of the two hydroxyl groups and the bulky phenyl substituents could enable novel intramolecular cyclization reactions or the formation of unique coordination complexes with various metals. Investigating its behavior under oxidative, reductive, and radical conditions could unveil new synthetic pathways.

Table 1: Potential Reactivity Studies on this compound

Reaction Type Potential Catalyst/Reagent Expected Outcome/Area of Investigation
Pinacol Rearrangement Brønsted or Lewis Acids Selectivity of migrating groups, stereochemical control
Asymmetric Oxidation Chiral Oxidizing Agents Formation of chiral α-hydroxy ketones
Reductive Cleavage Dissolving Metal Reduction Formation of 1,1-diphenylpropane (B75321) and ethanol
Radical Cyclization Radical Initiators Synthesis of novel heterocyclic compounds
Etherification Williamson Ether Synthesis Formation of chiral ethers and crown ether precursors

Development of Novel Asymmetric Catalytic Systems

Chiral diols are valuable precursors for the synthesis of chiral ligands, which are crucial components in asymmetric catalysis. nih.govpnas.org The C2-symmetric nature of many chiral diols allows for the creation of effective bidentate ligands that can coordinate to a metal center and induce high levels of enantioselectivity in a variety of chemical transformations. pnas.org

This compound, possessing two stereogenic centers, is an ideal candidate for the development of new chiral ligands. The phenyl groups can be functionalized to introduce coordinating atoms like phosphorus, nitrogen, or sulfur, leading to the formation of novel diphosphine, diamine, or dithioether ligands. The steric bulk of the diphenylmethyl group could create a unique chiral pocket around the metal center, potentially leading to high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Future research in this area would involve the synthesis of a library of ligands derived from this compound and the evaluation of their performance in various asymmetric catalytic reactions. The goal would be to develop highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries.

Table 2: Potential Chiral Ligands Derived from this compound and Their Applications

Ligand Type Potential Metal Complex Target Asymmetric Reaction
Chiral Diphosphine Rhodium, Ruthenium, Iridium Asymmetric Hydrogenation
Chiral Diamine Copper, Palladium Asymmetric Allylic Alkylation
Chiral Diol Titanium, Boron Asymmetric Diels-Alder Reaction
Chiral Bis(oxazoline) Copper, Zinc Asymmetric Friedel-Crafts Reaction

Integration into Complex Natural Product Synthesis

Natural products often possess intricate molecular architectures with multiple stereocenters. rsc.org The total synthesis of these complex molecules is a significant challenge in organic chemistry and serves as a driving force for the development of new synthetic methodologies. Chiral building blocks, such as optically active diols, play a pivotal role in the stereocontrolled synthesis of natural products. mdpi.com

The stereodefined structure of this compound makes it a valuable chiral synthon for the construction of complex natural products that contain a 1,2-diol or related functionalities. The diphenylmethyl group can serve as a bulky protecting group or be transformed into other functional groups as the synthesis progresses. The diol functionality can be selectively protected and manipulated to install new stereocenters with high diastereoselectivity.

Future research could focus on identifying natural products that contain a structural motif that can be retrosynthetically disconnected to this compound. The development of efficient synthetic routes to these target molecules would not only demonstrate the utility of this diol as a chiral building block but also contribute to the advancement of natural product synthesis.

Design of Advanced Materials Precursors

Diols are fundamental building blocks for the synthesis of a wide range of polymeric materials, including polyesters and polyurethanes. mdpi.comrsc.org The properties of these polymers are highly dependent on the structure of the diol monomer. The incorporation of bulky or rigid groups into the polymer backbone can significantly influence its thermal stability, mechanical strength, and other physical properties.

The rigid and bulky nature of the 1,1-diphenylmethyl group in this compound makes it an attractive monomer for the synthesis of advanced polymers. Polyesters and polyurethanes derived from this diol are expected to exhibit high glass transition temperatures, enhanced thermal stability, and potentially interesting optical properties due to the presence of the phenyl groups. These materials could find applications in areas where high-performance polymers are required, such as in engineering plastics, specialty coatings, and advanced composites.

Future research in this direction would involve the polymerization of this compound with various dicarboxylic acids or diisocyanates to synthesize a range of novel polyesters and polyurethanes. The characterization of these materials' thermal, mechanical, and optical properties would be crucial to assess their potential for various applications.

Table 3: Potential Polymers Derived from this compound and Their Potential Properties

Polymer Type Co-monomer Expected Property Enhancement Potential Application
Polyester Terephthalic Acid High Glass Transition Temperature, Thermal Stability High-Performance Engineering Plastics
Polyurethane Methylene Diphenyl Diisocyanate (MDI) Increased Hardness and Modulus Abrasion-Resistant Coatings
Polycarbonate Phosgene (B1210022) or Diphenyl Carbonate High Refractive Index, Birefringence Optical Lenses and Films

Methodological Innovations in Diol Synthesis and Characterization

The development of efficient and stereoselective methods for the synthesis of chiral diols is an ongoing area of research in organic chemistry. nih.govresearchgate.net While several methods exist for the synthesis of 1,2-diols, the development of new strategies that offer improved efficiency, selectivity, and substrate scope is always desirable. The synthesis of this compound in an enantiomerically pure form presents a synthetic challenge that could spur the development of novel asymmetric dihydroxylation or reductive coupling methodologies.

Furthermore, the detailed characterization of the stereochemistry and conformation of complex molecules like this compound requires the use of advanced analytical techniques. mdpi.comnih.govresearchgate.netnih.gov While standard techniques like NMR and mass spectrometry are essential, more sophisticated methods such as X-ray crystallography, circular dichroism (CD) spectroscopy, and computational modeling can provide deeper insights into its three-dimensional structure and chiroptical properties.

Future research could focus on developing novel catalytic asymmetric methods for the synthesis of this compound and its analogs. Additionally, the application of advanced characterization techniques to study its conformational preferences and intermolecular interactions would provide valuable data for its application in the areas mentioned above.

Q & A

How can 1,1-Diphenyl-2,3-butanediol be synthesized with high stereochemical purity, and what analytical techniques are optimal for confirming its structural integrity?

Basic Research Focus : Synthesis and characterization methodology.
Answer :
Stereochemical purity can be achieved using diastereoselective synthesis, such as iodine-mediated cyclization of substituted alkenes followed by hydrolysis. For example, asymmetric dihydroxylation of 1,1-diphenyl-2-butene with chiral catalysts (e.g., Sharpless conditions) can yield enantiomerically enriched diols . Analytical validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and substitution patterns.
  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based CSPs) for enantiomeric separation and purity assessment .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

What role do dehydrogenases play in the metabolic pathways of this compound, and how can mutagenesis studies elucidate substrate specificity?

Advanced Research Focus : Enzyme-substrate interactions and engineering.
Answer :
Dehydrogenases like meso-2,3-butanediol dehydrogenase (BDH) catalyze the oxidation/reduction of vicinal diols. For 1,1-diphenyl derivatives, molecular dynamics (MD) simulations can predict binding affinity in hydrophobic active sites (e.g., Phe212 and Asn146 residues in BDH) . Site-directed mutagenesis (e.g., Phe212Tyr substitution) enhances catalytic turnover by altering steric hindrance, while loss-of-function mutations (e.g., Asn146Ala) validate critical hydrogen-bonding interactions . Experimental validation includes:

  • Kinetic Assays : Measure kcatk_{\text{cat}} and KmK_m to assess activity changes.
  • X-ray Crystallography : Resolve enzyme-ligand co-crystal structures to map binding pockets.

How can computational modeling predict the conformational stability of this compound in solvent systems?

Advanced Research Focus : Solvent effects and molecular dynamics.
Answer :
Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) can model diol-solvent interactions. Key steps:

Parameterization : Assign partial charges and torsion angles for the diphenyl groups.

Solvent Box Setup : Simulate in polar (e.g., water) and nonpolar (e.g., toluene) solvents.

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